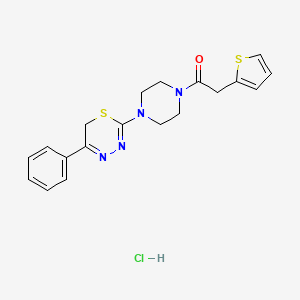

1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical and pharmacokinetic properties of pharmaceutical agents. Piperazine derivatives have been extensively studied and synthesized for various biological applications, including antipsychotic activity . The specific compound mentioned includes a thiadiazine ring, which is known for its presence in compounds with potential biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been reported . This method involves the electrochemical generation of p-quinone imine, which participates in a Michael addition reaction with 2-SH-benzazoles. Similarly, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides has been described, which involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution . These methods provide a basis for the synthesis of related compounds, including the one .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. Spectral characterization techniques such as IR, 1H and 13C NMR, and mass spectrometry are commonly used to confirm the structure of synthesized compounds . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including cyclocondensation and Michael addition, as part of their synthesis or further chemical modifications. The electrochemical synthesis method mentioned earlier highlights the role of Michael addition in the formation of arylthiobenzazoles . The reactivity of the piperazine ring and its substituents plays a crucial role in the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. These properties are important for the pharmacokinetic profile of the compounds and their suitability for drug development. The hydrochloride salt form of these compounds, as in the case of the compound , typically enhances their water solubility, which is beneficial for biological applications .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety : A study by Tomar et al. (2007) focused on the synthesis of new chalcones by reacting 1-(4-piperazin-1-yl-phenyl)ethanone and 1-(2,5-dichloro-3-thienyl)-1-ethanone with various substituted benzaldehydes through Claisen-Schmidt condensation. These compounds were characterized and evaluated for antimicrobial activity, showing potential against Gram-positive bacteria like Staphylococcus aureus, Escherichia coli, and Candida albicans, with the most potent compound exhibiting an MIC(50) value of 2.22 µg/mL against C. albicans Tomar et al., 2007.

Antitumor Activity Evaluation

In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells : Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives with a piperazine amide moiety, investigating their anticancer activities against MCF-7 breast cancer cells. Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions were identified as promising antiproliferative agents, comparing favorably with cisplatin, a known anticancer drug Yurttaş et al., 2014.

Sparfloxacin Derivatives as Antibacterial and Antimycobacterial Agents

Synthesis of Sparfloxacin derivatives as an antibacterial, antimycobacterial agents with cytotoxicity investigation : Gurunani et al. (2022) explored the synthesis of N-substituted piperazinyl quinolones derivatives, revealing moderate activity against Gram-positive bacteria and specific halogenated analogs showing antibacterial and antimycobacterial activity. This study indicates the potential of these derivatives for further clinical investigation Gurunani et al., 2022.

Electrochemical Synthesis of Phenylpiperazine Derivatives

Electrochemical synthesis of new substituted phenylpiperazines : Nematollahi and Amani (2011) developed an environmentally friendly, reagent-less electrochemical method to synthesize new phenylpiperazine derivatives. This method, utilizing cyclic voltammetry and controlled-potential coulometry, provides a safe and efficient approach to producing these compounds Nematollahi & Amani, 2011.

Antipsychotic Activity of Biphenyl-Aryl Piperazine Derivatives

Design, synthesis, pharmacological evaluation, and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics : Bhosale et al. (2014) designed biphenyl moiety linked with aryl piperazine and synthesized derivatives to evaluate for antipsychotic activity. Compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity, with some showing an impressive antipsychotic profile with lower potency for catalepsy induction, suggesting potential as antipsychotic agents Bhosale et al., 2014.

Propriétés

IUPAC Name |

1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS2.ClH/c24-18(13-16-7-4-12-25-16)22-8-10-23(11-9-22)19-21-20-17(14-26-19)15-5-2-1-3-6-15;/h1-7,12H,8-11,13-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUBVZLPPCKVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)

![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)

![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)

![1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2551035.png)

![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)

![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2551040.png)

![(2S)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid](/img/structure/B2551041.png)

![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-chlorobenzamide](/img/structure/B2551043.png)

![3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2551046.png)